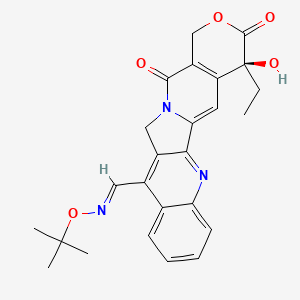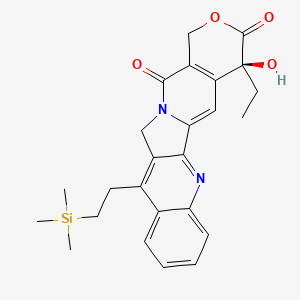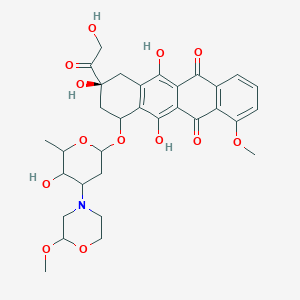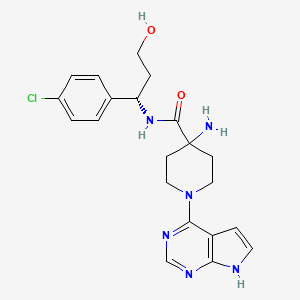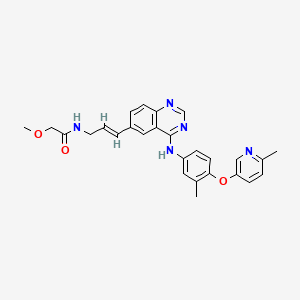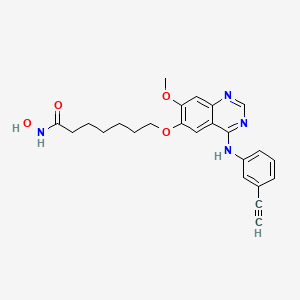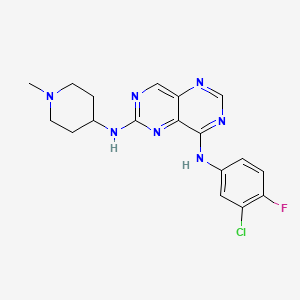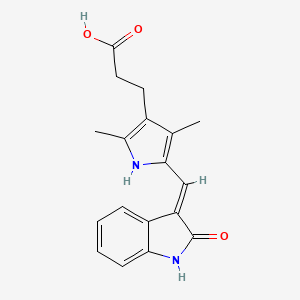
Orantinib
Overview
Description
Orantinib is an investigational small molecule that has been studied for its potential therapeutic effects in various types of cancer, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer . It is known to function as a multi-kinase inhibitor, targeting multiple pathways involved in tumor growth and angiogenesis .
Mechanism of Action
Target of Action
Orantinib primarily targets three types of receptors: Fibroblast Growth Factor Receptors (FGFRs) , Platelet-Derived Growth Factor Receptor (PDGFR) , and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play crucial roles in cell proliferation and angiogenesis, processes that are often dysregulated in cancer.
Mode of Action
As a multi-kinase inhibitor, this compound binds to and inhibits the autophosphorylation of its targets (FGFRs, PDGFR, and VEGFR2) . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by its targets. FGFRs, PDGFR, and VEGFR2 are involved in several signaling pathways that control cell growth, survival, and differentiation. By inhibiting these receptors, this compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is orally bioavailable , which means it can be absorbed into the bloodstream when taken by mouth.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and angiogenesis . This can lead to a decrease in tumor growth and potentially to tumor shrinkage. The specific effects can vary depending on the type of cancer and the individual patient’s characteristics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact how this compound works in the body
Biochemical Analysis
Biochemical Properties
Orantinib is a multi-targeted receptor tyrosine kinase inhibitor . It has been found to inhibit the activity of Flt-1, PDGFRβ, and FGFR1 . The inhibition of these enzymes disrupts the signaling pathways they are involved in, thereby affecting the biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In a study involving a patient-derived cell line of alveolar soft-part sarcoma, this compound exhibited a remarkable proliferation-inhibitory effect . Moreover, this compound has been shown to suppress Aurora kinase activity and cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of certain tyrosine kinases . By inhibiting these enzymes, this compound disrupts the signaling pathways they are involved in, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In a phase III trial of this compound in combination with transcatheter arterial chemoembolization (TACE), it was found that this compound did not prolong overall survival over placebo . The time to progression was significantly improved in the this compound arm . This suggests that the effects of this compound can change over time in a laboratory setting.
Metabolic Pathways
This compound is primarily metabolized by the CYP3A4 isoform of CYP450 . The metabolites of this compound are developed through either primary metabolic pathway or multiple metabolic pathways in the liver microsomes and hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orantinib involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with additional considerations for cost-effectiveness, safety, and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Orantinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic effects and optimized for clinical use .
Scientific Research Applications
Orantinib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology and medicine, this compound is investigated for its potential to treat various cancers by inhibiting tumor growth and angiogenesis . Additionally, this compound’s unique properties make it a candidate for further research in drug development and therapeutic interventions .
Comparison with Similar Compounds
Orantinib is compared with other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib. While all these compounds share a common mechanism of action by targeting multiple kinases, this compound is unique in its specific combination of targets and its potential therapeutic applications . Similar compounds include:
- Sorafenib
- Sunitinib
- Pazopanib
Each of these compounds has its own unique profile of kinase inhibition, pharmacokinetics, and clinical applications, making them suitable for different therapeutic contexts .
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


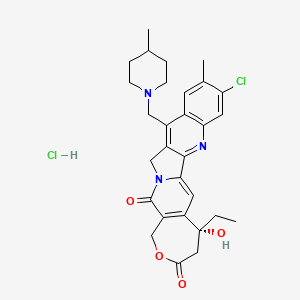
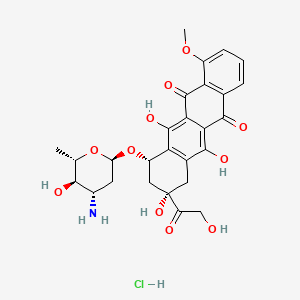

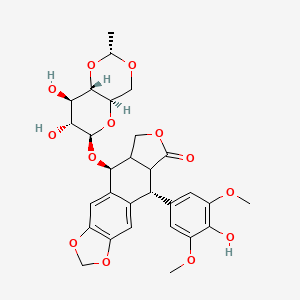

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
